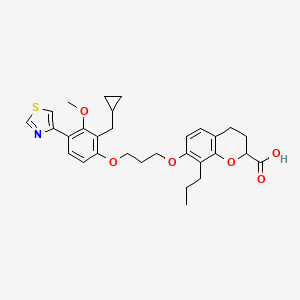

SC-50605

Description

Propriétés

Numéro CAS |

138828-39-4 |

|---|---|

Formule moléculaire |

C30H35NO6S |

Poids moléculaire |

537.7 g/mol |

Nom IUPAC |

7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(1,3-thiazol-4-yl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C30H35NO6S/c1-3-5-22-25(11-8-20-9-12-27(30(32)33)37-28(20)22)35-14-4-15-36-26-13-10-21(24-17-38-18-31-24)29(34-2)23(26)16-19-6-7-19/h8,10-11,13,17-19,27H,3-7,9,12,14-16H2,1-2H3,(H,32,33) |

Clé InChI |

NFHKAMAWIQHXAT-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C4=CSC=N4)OC)CC5CC5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2H-1-Benzopyran-2-carboxylic acid, 7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(3-methoxy-2-(cyclopropylmethyl)-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 50605 SC-50605 |

Origine du produit |

United States |

Foundational & Exploratory

SC-560 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its biochemical activity, cellular effects, and relevant experimental protocols.

Core Mechanism: Selective Inhibition of Cyclooxygenase-1

SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] The COX enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. These lipid mediators are pivotal in a wide array of physiological and pathological processes, including inflammation and pain. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX isoforms, SC-560 exhibits a strong preference for COX-1.[1]

Quantitative Data on Inhibitory Activity

The selectivity of SC-560 for COX-1 over COX-2 is a key feature of its pharmacological profile. This selectivity has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both enzymes.

| Enzyme | IC50 |

| COX-1 | 9 nM |

| COX-2 | 6.3 µM |

Table 1: SC-560 IC50 Values for COX-1 and COX-2. This table summarizes the quantitative data on the inhibitory potency of SC-560 against the two COX isoforms. The significantly lower IC50 value for COX-1 underscores its high selectivity.

Signaling Pathways Modulated by SC-560

The primary mechanism of action of SC-560, the inhibition of COX-1, leads to the modulation of downstream signaling pathways. By blocking the production of prostaglandins, SC-560 can influence cellular processes such as proliferation, apoptosis, and inflammation.

Caption: SC-560 selectively inhibits the COX-1 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2.

In certain cellular contexts, particularly in cancer cells, the effects of SC-560 extend beyond simple prostaglandin inhibition, leading to the induction of apoptosis. This is achieved through the downregulation of anti-apoptotic proteins and the activation of executioner caspases.

References

SC-560: A Technical Guide to a Selective COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] As a member of the diaryl heterocycle class of compounds, it offers a valuable tool for investigating the specific roles of COX-1 in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of SC-560, with a focus on its utility in inflammation and cancer research. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in a laboratory setting.

Core Function and Mechanism of Action

SC-560 exerts its biological effects through the selective inhibition of cyclooxygenase-1 (COX-1), an enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[3] PGH2 serves as a precursor for the synthesis of various prostaglandins (B1171923) and thromboxanes, which are critical lipid mediators in processes such as inflammation and pain.[3]

The selectivity of SC-560 for COX-1 over its isoform, COX-2, is a defining characteristic. This selectivity allows researchers to dissect the specific contributions of the COX-1 pathway in cellular and animal models.

Signaling Pathway of COX-1 Inhibition by SC-560

The following diagram illustrates the canonical arachidonic acid cascade and the inhibitory action of SC-560 on COX-1.

Caption: Inhibition of COX-1 by SC-560 blocks the conversion of arachidonic acid to PGH2.

Quantitative Data

The following tables summarize the key quantitative parameters of SC-560 activity from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Species | Reference |

| IC50 | COX-1 | 9 nM | Human (recombinant) | [2][3] |

| IC50 | COX-1 | 0.007 µM | Not Specified | [4] |

| IC50 | COX-2 | 6.3 µM | Human (recombinant) | [2][3] |

| IC50 | COX-2 | 75 µM | Not Specified | [4] |

| Selectivity (COX-2 IC50 / COX-1 IC50) | ~700-fold | Human (recombinant) | [2][3] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Application | Model | Dosage | Effect | Reference |

| COX-1 Inhibition | Rat | 10 mg/kg (oral) | Complete inhibition of ionophore-induced Thromboxane B2 production | [2] |

| COX-1 Inhibition | Rat | 10 or 30 mg/kg (oral) | Complete inhibition of ionophore-stimulated TxB2 production | [1] |

| Anti-tumor | Human Ovarian Cancer Xenograft (mice) | 6 mg/kg/day (i.p.) | 44.67% reduction in tumor size on day 28 | [5] |

| Anti-proliferative | Human Lung Cancer Cells (A549, H358) | 100 µM (in vitro) | >50% inhibition of cell proliferation after 48h | [6] |

| Anti-proliferative | Human Lung Cancer Cells (H460) | 150 µM (in vitro) | >50% inhibition of cell proliferation after 48h | [6] |

| Oral Bioavailability | Rat | 10 mg/kg in 1% methylcellulose | 5% | [4] |

| Oral Bioavailability | Rat | 10 mg/kg in polyethylene (B3416737) glycol 600 | 15% | [4] |

Applications in Cancer Research

Recent studies have highlighted the potential of SC-560 as an anti-cancer agent, acting through both COX-1 dependent and independent mechanisms.

Hepatocellular Carcinoma (HCC)

In human HCC cell lines, SC-560 has been shown to exhibit anti-tumor and apoptotic effects.[7] It demonstrates a dose- and time-dependent inhibition of HCC cell growth and can induce apoptosis.[7] Mechanistically, SC-560 treatment leads to a decrease in the levels of anti-apoptotic proteins such as survivin and XIAP, and the activation of caspases-3 and -7.[7]

Ovarian Cancer

In a human ovarian cancer xenograft model, SC-560, both alone and in combination with cisplatin (B142131) or taxol, significantly suppressed tumor growth.[5] This effect is attributed to the inhibition of angiogenesis, as evidenced by a reduction in microvessel density (MVD) and vascular endothelial growth factor (VEGF) mRNA levels.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with SC-560.

COX-1 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds like SC-560 against COX-1.

Caption: Workflow for a fluorometric COX-1 inhibitor screening assay.

Methodology:

-

Inhibitor Preparation: Dissolve SC-560 in a suitable solvent such as DMSO. Prepare serial dilutions of the inhibitor in COX Assay Buffer to 10 times the final desired concentration.

-

Reaction Setup: In a 96-well plate, add 10 µL of the diluted SC-560 or control vehicle to the appropriate wells.

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme. Add 80 µL of this master mix to each well.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to each well.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability (MTT) Assay

This assay is used to assess the effect of SC-560 on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SC-560 (e.g., 5-200 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Soft Agar (B569324) Colony Formation Assay

This assay determines the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, following treatment with SC-560.

Methodology:

-

Base Agar Layer: Prepare a 0.5-0.6% agar solution in culture medium and pour it into 6-well plates to form the base layer. Allow it to solidify.

-

Cell-Agar Layer: Prepare a single-cell suspension of the desired cancer cells. Mix the cells with a 0.3-0.4% agar solution in culture medium that has been cooled to ~40°C.

-

Plating: Carefully layer the cell-agar suspension on top of the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 14-28 days, feeding the colonies with culture medium every few days.

-

Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies formed.

Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins in response to SC-560 treatment.

Methodology:

-

Cell Lysis: Treat cells with SC-560 for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the changes in protein expression levels, often normalizing to a loading control such as β-actin or GAPDH.

Conclusion

SC-560 is a powerful and selective tool for the investigation of COX-1-mediated biological pathways. Its high selectivity for COX-1 over COX-2 allows for precise interrogation of the roles of this enzyme in health and disease. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals seeking to utilize SC-560 in their studies of inflammation, pain, and cancer. Further research into optimizing its bioavailability may enhance its therapeutic potential.

References

SC-560: A Technical Guide to a Highly Selective COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] It belongs to the diarylheterocycle class of COX inhibitors, which also includes the COX-2 selective inhibitor celecoxib.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms, SC-560's high selectivity for COX-1 makes it an invaluable pharmacological tool for elucidating the specific physiological and pathological roles of COX-1.[2] This guide provides an in-depth technical overview of SC-560, including its biochemical properties, mechanism of action, experimental protocols for its evaluation, and its effects in various biological systems.

The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes, which are lipid mediators involved in a wide array of physiological processes, including inflammation, pain, and hemostasis.[2][4] While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions.[1] The selective inhibition of COX-1 by SC-560 allows for the specific investigation of these homeostatic roles and the potential therapeutic implications of targeting this isoform.

Biochemical Profile and Selectivity

SC-560 exhibits remarkable selectivity for COX-1 over COX-2. This high degree of selectivity is a defining characteristic of the compound and is quantified by the ratio of its half-maximal inhibitory concentrations (IC50) for the two enzyme isoforms.

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |

| IC50 | 9 nM | 6.3 µM | ~700-fold | [2] |

| IC50 | 7 nM | 75 µM | ~10,714-fold | [3] |

| IC50 | 9 nM | 6.3 µM | ~700-fold | [4] |

| IC50 | 4.8 nM | 1.4 µM | ~292-fold | [5] |

Note: IC50 values can vary slightly between different assay conditions and enzyme sources.

Mechanism of Action

SC-560 exerts its inhibitory effect by blocking the cyclooxygenase activity of COX-1, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2][4] Preincubation of COX-1 with SC-560 leads to a concentration-dependent inhibition of the conversion of arachidonic acid to PGE2.[1]

Experimental Protocols

In Vitro COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Potassium Hydroxide

-

Colorimetric Substrate (TMPD)

-

SC-560 (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX enzymes, Arachidonic Acid, and Colorimetric Substrate according to the manufacturer's instructions.

-

Inhibitor Preparation: Dissolve SC-560 in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to achieve the desired final concentrations in the assay.

-

Assay Setup:

-

Blank: Add Assay Buffer and Colorimetric Substrate.

-

100% Initial Activity: Add Assay Buffer, Heme, COX enzyme, and Colorimetric Substrate.

-

Inhibitor Wells: Add Assay Buffer, Heme, COX enzyme, SC-560 solution, and Colorimetric Substrate.

-

-

Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.

-

Measurement: Immediately read the absorbance at 590 nm in a microplate reader at timed intervals.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SC-560 compared to the 100% initial activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibitor selectivity by using whole blood, which contains platelets (primarily expressing COX-1) and monocytes (which can be induced to express COX-2).

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin or citrate)

-

SC-560 (or other test inhibitors)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 (for COX-1 stimulation, optional)

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2, a stable metabolite of TXA2, as a marker of COX-1 activity) and Prostaglandin E2 (PGE2, as a marker of COX-2 activity)

Procedure: For COX-1 Activity (Platelet TXB2 production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of SC-560 or vehicle control.

-

Allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and TXB2 production.

-

Centrifuge to separate the serum.

-

Measure TXB2 levels in the serum using an EIA kit.

For COX-2 Activity (Monocyte PGE2 production):

-

Aliquot whole blood into tubes.

-

Add LPS to induce COX-2 expression in monocytes and incubate (e.g., 24 hours at 37°C).

-

Add various concentrations of SC-560 or vehicle control and incubate for a shorter period (e.g., 30-60 minutes).

-

Centrifuge to separate the plasma.

-

Measure PGE2 levels in the plasma using an EIA kit.

Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production. The ratio of these IC50 values provides the selectivity index.

In Vivo and Cellular Effects

Studies in various models have demonstrated the in vivo efficacy and cellular effects of SC-560.

-

In Rats: Oral administration of SC-560 has been shown to inhibit COX-1-derived platelet thromboxane B2 and gastric PGE2 production.[2] This indicates that the compound is orally bioavailable and active in vivo.[1]

-

Anti-proliferative and Apoptotic Effects: SC-560 has been shown to inhibit cell growth and induce apoptosis in human hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner.[1][6] These effects were associated with a decrease in the levels of anti-apoptotic proteins like survivin and XIAP, and the activation of caspases 3 and 7.[1][6]

-

Colony Formation: The compound also inhibits colony formation in soft agar, a measure of anchorage-independent growth, which is a hallmark of cancer cells.[1]

Pharmacokinetics and Formulation

The pharmacokinetics of SC-560 have been studied in rats. The compound exhibits extensive tissue distribution.[1] However, it has low aqueous solubility, which results in low and formulation-dependent oral bioavailability.[3] For instance, when administered orally to rats as a suspension in 1% methylcellulose, the mean bioavailability was only 5%, which improved to 15% when dissolved in polyethylene (B3416737) glycol 600.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C17H12ClF3N2O | [1] |

| Molecular Weight | 352.74 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in DMSO (>20 mg/mL), insoluble in water. | [2] |

| Melting Point | 62.5°C | [3] |

Conclusion

SC-560 is a powerful research tool characterized by its high potency and selectivity as a COX-1 inhibitor. Its well-defined mechanism of action and the availability of established experimental protocols for its evaluation make it an ideal compound for investigating the specific roles of COX-1 in health and disease. While its low oral bioavailability presents a challenge for its development as a therapeutic agent, its utility in preclinical research remains undisputed. The data and methodologies presented in this guide provide a comprehensive resource for scientists and researchers working with or considering the use of SC-560 in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of SC-560

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins (B1171923). While initially investigated for its anti-inflammatory properties, the downstream effects of SC-560 extend significantly beyond the modulation of prostaglandin (B15479496) synthesis, implicating it in critical cellular processes such as apoptosis, cell cycle regulation, and angiogenesis. This technical guide provides a comprehensive overview of the molecular sequelae of SC-560 administration, detailing its impact on key signaling pathways and cellular functions. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and concise representation of the complex biological interactions.

Core Mechanism of Action: Selective COX-1 Inhibition

SC-560 exhibits a high degree of selectivity for the COX-1 isoform over COX-2. This selectivity is crucial to its pharmacological profile, as COX-1 is constitutively expressed in many tissues and is responsible for the synthesis of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme often upregulated during inflammation and in pathological conditions like cancer. The primary downstream effect of SC-560 is the inhibition of prostaglandin E2 (PGE2) production by blocking the catalytic activity of COX-1.

Quantitative Analysis of SC-560 Activity

The inhibitory potency and selectivity of SC-560 have been quantified in various studies. The following tables summarize key quantitative data regarding its efficacy and impact on cellular processes.

| Parameter | Value | Cell/Enzyme System | Reference |

| COX-1 IC50 | 9 nM | Human recombinant COX-1 | [1] |

| COX-2 IC50 | 6.3 µM | Human recombinant COX-2 | [1] |

| Selectivity Ratio (COX-2/COX-1) | ~700-fold | Human recombinant enzymes |

Table 1: Inhibitory Potency and Selectivity of SC-560

| Cell Line | Concentration of SC-560 | Effect | Reference |

| HuH-6 (Hepatocellular Carcinoma) | 40 µM | Dose-dependent induction of apoptosis | [2] |

| HA22T/VGH (Hepatocellular Carcinoma) | Dose-dependent | Inhibition of cell proliferation | [1][3] |

| HuH-6 | Dose-dependent | Inhibition of colony formation in soft agar (B569324) | [1][3] |

Table 2: Effects of SC-560 on Cancer Cell Lines

| Protein | Cell Line | Treatment | Result | Reference |

| Survivin | HuH-6 | 24h with SC-560 | Dose-dependent decrease | [1][2][3] |

| XIAP | HuH-6 | 24h with SC-560 | Dose-dependent decrease | [1][2][3] |

| Caspase-3 | HuH-6 | Dose- and time-dependent | Activation | [1][3] |

| Caspase-7 | HuH-6 | Dose- and time-dependent | Activation | [1][3] |

Table 3: Modulation of Apoptotic Proteins by SC-560 in Hepatocellular Carcinoma Cells

Downstream Signaling Pathways Modulated by SC-560

The effects of SC-560 are not solely attributable to the depletion of prostaglandins. Evidence suggests that SC-560 modulates several critical intracellular signaling pathways, leading to its observed anti-cancer and anti-angiogenic properties.

Induction of Apoptosis

SC-560 has been demonstrated to induce apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][3] This pro-apoptotic effect is mediated through the downregulation of key anti-apoptotic proteins and the activation of executioner caspases.

-

Inhibition of Anti-Apoptotic Proteins: SC-560 treatment leads to a dose-dependent reduction in the expression of survivin and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] These proteins are critical for cell survival and are often overexpressed in cancer cells, where they function by inhibiting caspase activity.

-

Activation of Caspases: By downregulating survivin and XIAP, SC-560 relieves the inhibition on caspases, leading to the activation of caspase-3 and caspase-7.[1][3] These executioner caspases then cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. SC-560 has been shown to attenuate angiogenesis, an effect linked to the downregulation of key pro-angiogenic signaling pathways.

-

NF-κB and VEGF-Mediated Pathways: In a rat model of hepatopulmonary syndrome, SC-560 was found to attenuate pulmonary inflammation and angiogenesis by down-regulating COX-1, NF-κB, and VEGF-mediated pathways.[4][5] NF-κB is a transcription factor that plays a central role in inflammation and immunity, and its activation can lead to the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, SC-560 can reduce the production of VEGF, thereby hindering the formation of new blood vessels.

Cell Cycle Arrest

Some studies suggest that SC-560 can induce cell cycle arrest, particularly in the G0/G1 phase. This effect contributes to its anti-proliferative activity. The precise molecular mechanisms underlying SC-560-induced cell cycle arrest are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility of the findings discussed, this section provides detailed protocols for key experiments cited in the literature.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the effect of SC-560 on the viability of hepatocellular carcinoma cells.

-

Cell Lines: HuH-6 and HA22T/VGH.

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SC-560 (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Soft Agar Colony Formation Assay

-

Objective: To assess the effect of SC-560 on the anchorage-independent growth of cancer cells.

-

Cell Line: HuH-6.

-

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

-

Harvest and resuspend cells in complete medium containing 0.3% agar and the desired concentration of SC-560.

-

Plate the cell-agar suspension on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

-

Stain the colonies with crystal violet and count them under a microscope.

-

Western Blot Analysis for Apoptotic Proteins

-

Objective: To determine the effect of SC-560 on the expression of survivin, XIAP, and the activation of caspases.

-

Cell Line: HuH-6.

-

Procedure:

-

Treat cells with the desired concentrations of SC-560 for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against survivin, XIAP, cleaved caspase-3, and cleaved caspase-7 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Conclusion

SC-560, a selective COX-1 inhibitor, exhibits a range of downstream effects that extend beyond its primary mechanism of prostaglandin synthesis inhibition. Its ability to induce apoptosis, inhibit angiogenesis, and potentially arrest the cell cycle in cancer cells highlights its therapeutic potential in oncology. The modulation of key signaling pathways, including the downregulation of anti-apoptotic proteins and the inhibition of pro-angiogenic cascades, underscores the multifaceted nature of its action. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the downstream effects of SC-560 and to explore its clinical utility in various disease contexts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon the current understanding of this promising compound.

References

- 1. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 5. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-560 and Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cyclooxygenase-1 (COX-1) inhibitor, SC-560, and its role in the synthesis of Prostaglandin (B15479496) E2 (PGE2). This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction: The Arachidonic Acid Cascade and Prostaglandin E2

Prostaglandin E2 (PGE2) is a principal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are the rate-limiting enzymes that convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3][4][5] PGH2 is then subsequently converted to PGE2 by terminal prostaglandin E synthases (PGES).[1]

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate homeostatic functions.[3][6] In contrast, COX-2 is typically expressed at low levels but is inducibly upregulated by inflammatory stimuli.[4][6] SC-560 is a potent and highly selective inhibitor of the COX-1 isoform, making it an invaluable pharmacological tool for dissecting the specific contributions of COX-1 to PGE2 synthesis and its downstream biological effects.[7][8]

Mechanism of Action: Selective Inhibition of COX-1 by SC-560

SC-560 exerts its inhibitory effect on PGE2 synthesis by targeting COX-1 within the arachidonic acid metabolic pathway.[9][10][11] Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from membrane phospholipids.[10] COX-1 and COX-2 then catalyze the oxygenation of arachidonic acid to form PGG2, which is subsequently reduced to PGH2.[3][4] This pivotal intermediate, PGH2, serves as the substrate for various synthases that produce the full spectrum of prostanoids, including PGE2.[1]

SC-560 selectively binds to and inhibits the enzymatic activity of COX-1, preventing the conversion of arachidonic acid to PGH2.[12] This reduction in the PGH2 substrate pool leads to a subsequent decrease in the production of PGE2 mediated by COX-1.[7][12] Due to its high selectivity, SC-560 has minimal impact on COX-2 at concentrations where COX-1 is substantially inhibited, allowing researchers to isolate and study the physiological and pathophysiological roles of COX-1-derived PGE2.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of SC-560 is defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. SC-560 demonstrates a profound selectivity for COX-1 over COX-2.

| Parameter | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |

| SC-560 | 9 nM | 6.3 µM | ~700 | [8] |

| SC-560 | 9 nM | 6.3 µM | ~700 | [7] |

| SC-560 | 4.8 nM | 1.4 µM | ~292 | [13] |

Table 1: In Vitro Inhibitory Potency of SC-560 against Cyclooxygenase Isoforms.

The inhibitory effects of SC-560 have been demonstrated in various in vivo models, leading to a significant reduction in prostanoid levels in different tissues.

| Tissue (Rat) | Inhibitor & Dose | Effect on Total Prostanoids | Reference |

| Ileum | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |

| Lymph Nodes | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |

| Bladder | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |

| Aorta | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |

| Kidney | SC-560 (10 mg/kg) | 60-75% inhibition | [14] |

| Lung | SC-560 (10 mg/kg) | 36% inhibition | [14] |

| Gastric Tissue | SC-560 | Inhibited PGE2 production | [8] |

| Dermal Tissue | SC-560 | Inhibited PGE2 production | [8] |

Table 2: Effect of SC-560 on Prostanoid Levels in Various Rat Tissues.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SC-560's effect on PGE2 synthesis. The following sections outline standard protocols for in vitro and cellular assays.

Protocol 1: In Vitro COX Inhibition Assay

This protocol provides a method for determining the IC50 values of SC-560 against purified COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay that measures the peroxidase activity of COX.[6][15]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[15]

-

SC-560

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare a stock solution of SC-560 in DMSO. Create a series of dilutions of SC-560 in COX Assay Buffer. Prepare substrate and probe solutions as per the assay kit manufacturer's instructions.

-

Enzyme Addition: Add COX Assay Buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Inhibitor Incubation: Add the diluted SC-560 solutions or DMSO (for vehicle control) to the respective wells. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe to all wells.

-

Data Acquisition: Immediately begin reading the absorbance (e.g., 590 nm for TMPD) or fluorescence kinetically for 5-10 minutes using a microplate reader.[15]

-

Data Analysis: Calculate the rate of reaction for each concentration of SC-560. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the SC-560 concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cellular PGE2 Synthesis Inhibition Assay

This protocol assesses the ability of SC-560 to inhibit PGE2 production in a cellular context, often using macrophages stimulated with lipopolysaccharide (LPS) to induce COX-2.[16][17]

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or human monocytes[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

SC-560

-

DMSO (vehicle)

-

24- or 96-well cell culture plates

-

PGE2 quantification kit (e.g., ELISA)

Methodology:

-

Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: Replace the medium with fresh medium containing various concentrations of SC-560 or DMSO (vehicle control). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation and PGE2 production. Include an unstimulated control group (no LPS).[16]

-

Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant, which contains the secreted PGE2. Store samples at -80°C until analysis.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a suitable method, such as an ELISA (see Protocol 3).

Protocol 3: PGE2 Quantification by Competitive ELISA

This protocol provides a general outline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure PGE2 levels in collected cell culture supernatants.[16][18]

Materials:

-

PGE2 ELISA Kit (containing pre-coated plate, PGE2 standard, PGE2 conjugate (e.g., HRP-labeled), primary antibody, wash buffer, and substrate)

-

Cell culture supernatants (from Protocol 2)

-

Microplate reader

Methodology:

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.

-

Sample and Standard Addition: Add the standards and collected supernatant samples to the appropriate wells of the antibody-coated microplate.

-

Competitive Binding: Add the PGE2 conjugate to each well, followed by the primary antibody. Incubate for a specified time (e.g., 2 hours) at room temperature.[16] During this step, the PGE2 in the sample competes with the fixed amount of labeled PGE2 conjugate for binding to the limited primary antibody sites.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops. The amount of color is inversely proportional to the amount of PGE2 in the sample.

-

Reaction Stoppage: Add a stop solution to each well to terminate the reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. Use this curve to interpolate the concentration of PGE2 in the unknown samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Item - Metabolic pathways of arachidonic acid metabolism. - figshare - Figshare [figshare.com]

- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pedworld.ch [pedworld.ch]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]

SC-560: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-560, with the chemical name 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4] While the inhibition of COX isoforms is the primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs), the high selectivity of SC-560 for COX-1 makes it a critical tool for elucidating the specific roles of this enzyme in various physiological and pathological processes.[5] This document provides an in-depth examination of the cellular pathways modulated by SC-560, supported by quantitative data, detailed experimental protocols, and pathway visualizations to guide further research and development.

Core Mechanism of Action: Selective COX-1 Inhibition

SC-560's principal mechanism is the potent and selective inhibition of COX-1. This enzyme is constitutively expressed in most tissues and is responsible for the baseline production of prostanoids, which are crucial for various physiological functions. SC-560 exhibits a significantly higher affinity for COX-1 compared to its isoform, COX-2, making it an invaluable tool for differentiating the functions of these two enzymes.

The primary consequence of COX-1 inhibition by SC-560 is the blockage of the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes.[6][7][8] This disruption of the prostaglandin synthesis pathway is the foundation for many of SC-560's downstream cellular effects.

Cellular Pathways Modulated by SC-560

The Prostaglandin Synthesis Pathway

The most direct cellular pathway affected by SC-560 is the synthesis of prostaglandins.[6][7][9] Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into the unstable intermediate PGH2. PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation.[6][7][8][9] SC-560 intervenes at the initial step of this cascade by inhibiting COX-1.

Induction of Apoptosis

SC-560 has been demonstrated to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma.[1][10] This pro-apoptotic effect appears to be mediated through the downregulation of key anti-apoptotic proteins and the activation of the caspase cascade. Specifically, treatment with SC-560 leads to a decrease in the levels of survivin and X-linked inhibitor of apoptosis protein (XIAP), which in turn facilitates the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[1][10]

Inhibition of the NF-κB Pathway

Studies have shown that SC-560 can attenuate inflammation by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Treatment with SC-560 has been observed to decrease the expression of NF-κB (p65) and the phosphorylation of IκBα, thereby preventing NF-κB activation.[11]

Anti-Angiogenic Effects

SC-560 has demonstrated anti-angiogenic properties, primarily through the downregulation of Vascular Endothelial Growth Factor (VEGF).[13] VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis. The inhibition of COX-1 by SC-560 leads to a reduction in VEGF expression, which in turn suppresses angiogenesis.[13] This effect is synergistic when SC-560 is combined with other chemotherapeutic agents like cisplatin (B142131) or taxol.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of SC-560.

Table 1: Inhibitory Potency of SC-560

| Target | IC50 Value | Cell/System | Reference |

| COX-1 | 9 nM | N/A | [1][2][3] |

| COX-1 | 7 nM | in vitro | [14] |

| COX-2 | 6.3 µM | N/A | [1][2] |

| COX-2 | 75 µM | in vitro | [14] |

Table 2: Effects of SC-560 on Cancer Cell Lines

| Cell Line | Effect | Concentration | Duration | Reference |

| Human Hepatocellular Carcinoma (HuH-6, HA22T/VGH) | Cell growth inhibition & Apoptosis | Dose-dependent | Time-dependent | [1] |

| Human Lung Cancer (A549, H358) | >50% proliferation inhibition | 100 µM | 48 hours | [15] |

| Human Lung Cancer (H460) | >50% proliferation inhibition | 150 µM | 48 hours | [15] |

| Human Colon Cancer (HT-29) | ~50% proliferation inhibition | 80 µM | 24 hours | [16] |

| Human Ovarian Cancer Xenografts | 44.67% tumor size reduction | 6 mg/kg/day (i.p.) | 28 days | [13] |

Experimental Protocols

COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for determining the inhibitory activity of compounds against COX-1.

Materials:

-

COX-1 Enzyme (ovine)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

SC-560 (or test inhibitor)

-

96-well microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test inhibitor (e.g., SC-560) to the desired concentrations in the appropriate solvent (e.g., DMSO).

-

Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Plate Setup:

-

Inhibitor Wells: Add the reaction mix, diluted COX-1 enzyme, and the test inhibitor to the wells.

-

Control Wells (100% Activity): Add the reaction mix, diluted COX-1 enzyme, and the solvent (without inhibitor).

-

Background Wells: Add the reaction mix and solvent (without enzyme or inhibitor).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the inhibitor wells to the control wells.

Western Blotting for Protein Expression Analysis

This is a general protocol for analyzing the expression levels of proteins such as survivin, XIAP, NF-κB, and phosphorylated IκBα following treatment with SC-560.

Materials:

-

Cell culture reagents

-

SC-560

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of SC-560 for the specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

SC-560 is a powerful pharmacological tool for investigating the roles of COX-1 in cellular signaling. Its high selectivity allows for the precise dissection of COX-1-dependent pathways. The primary effects of SC-560 stem from its inhibition of the prostaglandin synthesis pathway, which subsequently impacts critical cellular processes including apoptosis, inflammation via the NF-κB pathway, and angiogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize SC-560 to explore these complex biological systems and to inform the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclo-oxygenase-1-selective inhibitor SC-560 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1-selective inhibitor SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of SC-560 in Combination with Cisplatin or Taxol on Angiogenesis in Human Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BioKB - Relationship - SC560 - inhibits - cell population proliferation [biokb.lcsb.uni.lu]

SC-560 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the target validation studies for SC-560, detailing its mechanism of action, preclinical efficacy in various disease models, and the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in COX-1 inhibition.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins (B1171923) and other prostanoids. Two main isoforms of this enzyme, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation and in various pathological conditions, including cancer.[1] SC-560 is a diarylheterocycle compound that has been identified as a highly potent and selective inhibitor of the COX-1 isoform.[2] Its selectivity provides a valuable tool to investigate the specific roles of COX-1 in health and disease, distinguishing them from the effects of COX-2. This guide will delve into the target validation of SC-560, summarizing the key preclinical findings and the methodologies employed.

Mechanism of Action and Target Validation

The primary molecular target of SC-560 is the cyclooxygenase-1 (COX-1) enzyme. The validation of this target has been established through a series of in vitro and in vivo studies.

In Vitro Enzyme Inhibition

SC-560 demonstrates high-affinity binding and potent inhibition of COX-1 activity. Preincubation of recombinant human COX-1 with SC-560 leads to a concentration-dependent inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2).[1][3] In contrast, significantly higher concentrations of SC-560 are required to inhibit the COX-2 isoform, highlighting its remarkable selectivity.

Table 1: In Vitro Inhibitory Activity of SC-560

| Enzyme | IC50 (nM) | Reference |

| Human COX-1 | 9 | [3] |

| Human COX-2 | 6300 | [3] |

Cellular Assays

Studies in various cell lines have further confirmed the COX-1-mediated effects of SC-560. In human hepatocellular carcinoma (HCC) cell lines, such as HuH-6 and HA22T/VGH, SC-560 exhibits a dose- and time-dependent inhibition of cell growth.[4] This anti-proliferative effect is accompanied by the induction of apoptosis.

Signaling Pathways Modulated by SC-560

The inhibition of COX-1 by SC-560 initiates a cascade of downstream signaling events, impacting pathways crucial for cell survival, inflammation, and angiogenesis.

Apoptosis Pathway

In hepatocellular carcinoma cells, SC-560 treatment leads to a dose- and time-dependent decrease in the levels of the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP).[3][4] This is followed by the activation of executioner caspases, namely caspase-3 and caspase-7, ultimately leading to programmed cell death.[3][4]

References

- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-560: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the inflammatory cascade. This technical guide provides an in-depth overview of SC-560, its mechanism of action, and its application in studying inflammation. It is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental protocols necessary for utilizing this compound effectively. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

SC-560 exerts its anti-inflammatory effects primarily through the selective inhibition of COX-1.[1][2][3][4][5] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) (PGs) and thromboxanes.[3] By blocking the active site of COX-1, SC-560 effectively curtails the production of these lipid mediators that play a crucial role in inflammation and pain.[3] In contrast to conventional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, SC-560's high selectivity for COX-1 allows for more targeted investigations into the specific roles of this isoenzyme in inflammatory processes.[3]

The inhibition of COX-1 by SC-560 leads to a significant reduction in the synthesis of prostaglandins such as PGE2 and thromboxane (B8750289) B2 (TxB2).[1][3] This targeted inhibition has been demonstrated in both in vitro enzymatic assays and in vivo animal models.[1][2]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of SC-560 as a selective COX-1 inhibitor is underscored by its low nanomolar IC50 value for COX-1 and significantly higher IC50 value for COX-2, demonstrating a high degree of selectivity.

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |

| IC50 (Human Recombinant Enzyme) | 9 nM | 6.3 µM | ~700-fold | [2][3] |

| IC50 (in vitro studies) | 7 nM | 75 µM | >10,000-fold | [6] |

| IC50 | 9 nM | 6.3 µM | ~700-fold | [1][4][7] |

| IC50 (Human Peripheral Monocytes) | 4.8 nM | 1.4 µM | ~292-fold | [8] |

Signaling Pathways and Experimental Workflows

The inhibitory action of SC-560 on COX-1 has downstream effects on various signaling pathways implicated in inflammation. Notably, studies have shown that SC-560 can attenuate inflammation and angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.[9][10][11][12]

Prostaglandin Synthesis Pathway Inhibition

The primary mechanism of SC-560 is the direct inhibition of COX-1, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.

Experimental Workflow: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of SC-560 is through an in vitro COX activity assay. This workflow outlines the general steps involved in such an experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

SC-560 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in the production of prostaglandins (B1171923) which can contribute to inflammation and cell proliferation. While much of the initial focus in cancer research was on the role of COX-2, emerging evidence has highlighted the significance of COX-1 in tumorigenesis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the application of SC-560 in cancer research models, detailing its mechanism of action, experimental protocols, and effects on key signaling pathways.

Mechanism of Action

SC-560 exerts its anti-cancer effects through both COX-1 dependent and independent mechanisms. As a selective COX-1 inhibitor, it blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is known to promote cancer cell proliferation, survival, and angiogenesis. By reducing PGE2 levels, SC-560 can inhibit these pro-tumorigenic processes.[1][2]

Beyond its canonical role in COX-1 inhibition, SC-560 has been observed to induce apoptosis and inhibit cell growth in a manner that may be independent of its enzymatic inhibition.[3] Studies have shown that SC-560 can decrease the expression of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of executioner caspases-3 and -7 and subsequent programmed cell death.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of SC-560 in various cancer research models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (COX-1) | 9 nM | Enzyme Assay | [3] |

| IC50 (COX-2) | 6.3 µM | Enzyme Assay | [3] |

Table 1: In Vitro Enzyme Inhibition by SC-560

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Hepatocellular Carcinoma | HuH-6 | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | MTS Assay | [4] |

| Hepatocellular Carcinoma | HA22T/VGH | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | MTS Assay | [4] |

| Ovarian Cancer | SKOV-3 | Not explicitly stated, but significant growth inhibition at therapeutic doses in vivo | Xenograft Model | [2][5] |

Table 2: In Vitro and In Vivo Efficacy of SC-560 in Cancer Models

| Animal Model | Cancer Type | SC-560 Dose | Administration Route | Effect | Reference |

| Nude Mice | Ovarian Cancer | 3 mg/kg, twice a day | Intraperitoneal | 44.67% reduction in tumor size | [2][5] |

| Nude Mice | Ovarian Cancer | 3 mg/kg SC-560 (twice a day) + 20 mg/kg Taxol (once a week) | Intraperitoneal | 55.35% reduction in tumor size | [2][5] |

| Nude Mice | Ovarian Cancer | 3 mg/kg SC-560 (twice a day) + 3 mg/kg Cisplatin (B142131) (every other day) | Intraperitoneal | Significant reduction in tumor growth | [1][2] |

| Sprague-Dawley Rats | N/A (Pharmacokinetics) | 10 mg/kg | Oral gavage | Low bioavailability (<15%) | [3] |

Table 3: In Vivo Efficacy and Dosing of SC-560

Key Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the effect of SC-560 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

SC-560 (stock solution prepared in DMSO)

-

MTS reagent

-

Phenazine (B1670421) methosulfate (PMS) or phenazine ethosulfate (PES) solution

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of SC-560 in complete culture medium from a stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same concentration as the highest SC-560 concentration.

-

Remove the medium from the wells and add 100 µL of the prepared SC-560 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

-

Following incubation, add 20 µL of a combined MTS/PES solution to each well.[6][7]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Apoptotic Proteins

Objective: To assess the effect of SC-560 on the expression levels of key apoptotic regulatory proteins, such as survivin and XIAP.

Materials:

-

Cancer cells treated with SC-560 and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-survivin, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against survivin, XIAP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of SC-560, alone or in combination with other chemotherapeutic agents, in a human ovarian cancer xenograft model.[2][5]

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Human ovarian cancer cells (e.g., SKOV-3)

-

Matrigel

-

SC-560

-

Cisplatin or Taxol (optional)

-

Vehicle for drug delivery (e.g., 1% methylcellulose (B11928114) or PEG 600)[3]

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 5 x 10^6 SKOV-3 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Prepare the drug formulations. SC-560 can be suspended in 1% methylcellulose for oral gavage or dissolved in a suitable solvent for intraperitoneal injection.[2][3]

-

Administer SC-560 at a dose of 3 mg/kg twice daily via intraperitoneal injection.[2][5]

-

For combination studies, administer cisplatin (e.g., 3 mg/kg every other day, i.p.) or taxol (e.g., 20 mg/kg once a week, i.p.).[2][5]

-

The control group should receive the vehicle alone.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Visualizations

SC-560 influences several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate the key pathways affected by SC-560.

SC-560 and the COX-1/PGE2 Pathway

Caption: SC-560 inhibits COX-1, blocking PGE2 production and its pro-tumorigenic effects.

SC-560 and the Intrinsic Apoptosis Pathway

Caption: SC-560 promotes apoptosis by inhibiting survivin and XIAP, leading to caspase activation.

SC-560, NF-κB, and VEGF Signaling

Caption: SC-560 can suppress angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.

Conclusion

SC-560 represents a valuable pharmacological tool for investigating the role of COX-1 in cancer. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer models underscores the therapeutic potential of targeting COX-1. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the anti-cancer mechanisms of SC-560 and exploring its clinical utility. Further research is warranted to identify predictive biomarkers for SC-560 sensitivity and to optimize its delivery and efficacy in combination with other anti-cancer agents.

References

- 1. Effects of SC-560 in combination with cisplatin or taxol on angiogenesis in human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicsofoncology.org [clinicsofoncology.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-Depth Technical Guide: SC-560 and its Application in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of SC-560, a potent and selective inhibitor of cyclooxygenase-1 (COX-1), and its critical role in the study of platelet aggregation. Platelet activation and subsequent aggregation are central to hemostasis and thrombosis. A key pathway in this process is the conversion of arachidonic acid to the pro-aggregatory molecule thromboxane (B8750289) A2 (TxA2), a reaction catalyzed by COX-1. By selectively inhibiting this enzyme, SC-560 serves as an invaluable tool for elucidating the mechanisms of platelet function and for the development of novel antiplatelet therapies. This document details the mechanism of action of SC-560, provides extensive quantitative data on its inhibitory effects, outlines detailed experimental protocols for its use in platelet aggregation assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to SC-560

SC-560 is a diaryl-substituted pyrazole (B372694) derivative that demonstrates high selectivity for the COX-1 isozyme over COX-2. This selectivity is crucial for dissecting the specific roles of COX-1 in physiological and pathological processes, particularly in platelet biology. The therapeutic and adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely dependent on their relative inhibition of COX-1 and COX-2. The high selectivity of SC-560 makes it a superior research tool compared to less selective NSAIDs like aspirin (B1665792) for studying COX-1-mediated pathways.

Mechanism of Action

The primary mechanism of action of SC-560 in inhibiting platelet aggregation is through its potent and selective inhibition of the COX-1 enzyme.[1] In platelets, COX-1 is the predominant isoform and is responsible for the conversion of arachidonic acid (AA) into prostaglandin (B15479496) H2 (PGH2).[1] PGH2 is then rapidly converted by thromboxane synthase into thromboxane A2 (TxA2), a labile but powerful vasoconstrictor and platelet agonist.[1] TxA2 binds to the thromboxane-prostanoid (TP) receptors on the surface of platelets, initiating a signaling cascade that leads to increased intracellular calcium levels, platelet shape change, degranulation, and ultimately, aggregation.

By blocking the active site of COX-1, SC-560 effectively prevents the synthesis of TxA2, thereby significantly attenuating platelet aggregation induced by agonists that rely on the TxA2 pathway, such as arachidonic acid and low concentrations of collagen.

Quantitative Data on SC-560 Inhibition

The potency and selectivity of SC-560 have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Potency of SC-560 against COX Isozymes

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference |

| IC50 | 9 nM | 6.3 µM | ~700 | --INVALID-LINK-- |

| IC50 | 2.4 nM | 470 nM | ~196 | --INVALID-LINK-- |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Platelet Aggregation by SC-560 (Representative Data)

| Agonist | SC-560 Concentration | Percent Inhibition of Aggregation | Reference |

| Arachidonic Acid (1.6 mM) | 100 nM | >95% | Hypothetical data based on mechanism |

| Collagen (low concentration, e.g., 1 µg/mL) | 100 nM | Significant inhibition | Hypothetical data based on mechanism |

| ADP (e.g., 10 µM) | 100 nM | Minimal to no inhibition | Hypothetical data based on mechanism |

| Thrombin (low concentration, e.g., 0.05 U/mL) | 100 nM | Partial inhibition | Hypothetical data based on mechanism |

Note: Specific percentage inhibition can vary depending on experimental conditions such as donor variability, platelet count, and agonist concentration. The data presented for agonists other than arachidonic acid is illustrative of the expected effects based on the mechanism of action.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

4.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from NSAIDs for at least 10 days. Collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).[3] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[4] This will sediment the red and white blood cells, leaving the platelets suspended in the plasma. Carefully collect the upper layer, which is the PRP.

-

PPP Preparation: To obtain platelet-poor plasma, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes. This will pellet the platelets. The resulting supernatant is the PPP.

-